3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide 3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0969769
InChI: InChI=1S/C16H15BrN2O3S/c1-21-12-6-7-13(14(9-12)22-2)18-16(23)19-15(20)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H2,18,19,20,23)
SMILES: COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)OC
Molecular Formula: C16H15BrN2O3S
Molecular Weight: 395.3 g/mol

3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide

CAS No.:

Cat. No.: VC0969769

Molecular Formula: C16H15BrN2O3S

Molecular Weight: 395.3 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide -

Specification

Molecular Formula C16H15BrN2O3S
Molecular Weight 395.3 g/mol
IUPAC Name 3-bromo-N-[(2,4-dimethoxyphenyl)carbamothioyl]benzamide
Standard InChI InChI=1S/C16H15BrN2O3S/c1-21-12-6-7-13(14(9-12)22-2)18-16(23)19-15(20)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H2,18,19,20,23)
Standard InChI Key TZEUJADNYDPPHK-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)OC
Canonical SMILES COC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC(=CC=C2)Br)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator